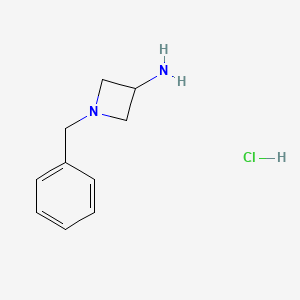

1-Benzylazetidin-3-amine hydrochloride

Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis and Medicinal Chemistry

Four-membered nitrogen heterocycles, such as azetidines, are crucial building blocks in the development of new pharmaceuticals and complex organic molecules. nih.govnumberanalytics.com Despite the inherent ring strain associated with a four-membered ring, which makes their synthesis challenging, recent advancements have made these compounds more accessible. eurekaselect.comnih.gov This ring strain, however, also imparts unique reactivity that can be harnessed in various chemical transformations. rsc.org

The incorporation of azetidine (B1206935) rings into molecules can lead to several advantageous properties. Their rigid structure helps to limit the conformational flexibility of a molecule, which can lead to higher binding affinity with biological targets. enamine.net Furthermore, these scaffolds can improve physicochemical properties such as metabolic stability and lipophilicity, which are critical for the development of effective drug candidates. nih.gov Azetidine-containing compounds have shown a wide range of pharmacological activities, including uses as anticancer, antibacterial, and anti-inflammatory agents. nih.gov

The versatility of azetidines is further demonstrated by their use as intermediates in the synthesis of other nitrogen-containing compounds and as ligands in asymmetric catalysis. ub.bw Their ability to undergo ring-opening and ring-expansion reactions provides access to a diverse array of more complex heterocyclic structures. ub.bw

1-Benzylazetidin-3-amine (B1279275) Hydrochloride as a Key Azetidine Building Block in Advanced Synthesis

Within the class of azetidine-containing building blocks, 1-Benzylazetidin-3-amine hydrochloride stands out as a particularly useful reagent. The presence of a primary amine and a benzyl-protected nitrogen atom on the azetidine ring allows for selective functionalization at these positions, making it a versatile precursor in multi-step syntheses.

The benzyl (B1604629) group can be readily removed under various conditions, revealing a secondary amine that can be further modified. The primary amine at the 3-position provides a convenient handle for the introduction of a wide range of substituents through reactions such as acylation, alkylation, and reductive amination. This dual functionality makes this compound a valuable tool for creating libraries of complex molecules for drug discovery and other applications.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1307683-81-3 |

| Molecular Formula | C10H16Cl2N2 |

| IUPAC Name | 1-benzyl-3-azetidinamine dihydrochloride |

| Physical Form | Colorless liquid |

This data is compiled from publicly available sources. sigmaaldrich.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H15ClN2 |

|---|---|

Molecular Weight |

198.69 g/mol |

IUPAC Name |

1-benzylazetidin-3-amine;hydrochloride |

InChI |

InChI=1S/C10H14N2.ClH/c11-10-7-12(8-10)6-9-4-2-1-3-5-9;/h1-5,10H,6-8,11H2;1H |

InChI Key |

LVYBKTQQGJEMLN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)N.Cl |

Origin of Product |

United States |

Reaction Chemistry and Derivatization Pathways of 1 Benzylazetidin 3 Amine Hydrochloride and Substituted Azetidines

Ring-Opening Reactions of the Strained Azetidine (B1206935) Core

The considerable ring strain of azetidines, estimated at approximately 25.4 kcal/mol, is a driving force for their reactivity. rsc.org While more stable than their three-membered aziridine (B145994) counterparts, the azetidine ring can undergo cleavage under appropriate conditions, leading to the formation of substituted acyclic amines. ub.bwrsc.org These ring-opening reactions are valuable transformations for the synthesis of complex nitrogen-containing molecules. ub.bw

The regioselectivity of ring-opening reactions can often be controlled by the substitution pattern on the azetidine ring and the nature of the attacking nucleophile or electrophile. For instance, in substituted pyrrolidines, the ring is often selectively cleaved at the sterically less demanding position. nih.gov In the case of donor-acceptor cyclopropanes, which share some reactivity parallels with strained heterocycles, ring opening is influenced by the electronic nature of the substituents. nih.gov Strong σ-acceptor groups can lead to the weakening and cleavage of the distal bond. nih.gov

Lewis acids can be employed to activate the azetidine ring towards nucleophilic attack. mdpi.com For example, YCl₃ has been shown to catalyze the ring opening of epoxides by amines, a reaction that shares mechanistic similarities with azetidine ring-opening. mdpi.com The Lewis acid coordinates to the heteroatom, increasing the electrophilicity of the ring carbons and making them more susceptible to nucleophilic attack. mdpi.com

A summary of representative ring-opening reactions is presented in Table 1.

Table 1: Examples of Ring-Opening Reactions of Azetidines

| Azetidine Derivative | Reagents | Product Type | Reference |

| N-Aryl/Alkyl Azetidines | Difluorocarbene | Ring-opened bromoformylation products | nih.gov |

| trans-2-Phenylcyclopropylamine•HCl (analogue) | Benzene, CF₃SO₃H | Ring-opened addition product | nih.gov |

| Epoxides (analogue) | Amines, YCl₃ | β-amino alcohols | mdpi.com |

Nucleophilic Substitution Reactions Involving the Amine Functionality

The primary amine group of 1-benzylazetidin-3-amine (B1279275) hydrochloride is a key site for functionalization through nucleophilic substitution reactions. This amine can act as a nucleophile, attacking a variety of electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds. msu.edu

Common electrophiles that react with amines include alkyl halides, acyl halides, and sulfonyl chlorides. msu.edu For instance, the reaction with an alkyl halide can lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the reactants. libretexts.orgyoutube.com The reaction of a primary amine with an excess of an alkyl halide will typically lead to over-alkylation, producing a mixture of products. youtube.com

Acylation and sulfonylation reactions are generally more straightforward. The reaction of the amine with an acyl chloride or anhydride (B1165640) in the presence of a base affords the corresponding amide. Similarly, reaction with a sulfonyl chloride yields a sulfonamide. researchgate.net These reactions are often high-yielding and are commonly used to introduce a wide range of functional groups. researchgate.net

The Gabriel synthesis offers an alternative route to primary amines and can be conceptually reversed to functionalize the amine. libretexts.org This method utilizes a phthalimide (B116566) anion as a nucleophile to displace a halide, followed by hydrolysis to release the primary amine. libretexts.org

Table 2 provides examples of nucleophilic substitution reactions involving the amine group of azetidines.

Table 2: Nucleophilic Substitution Reactions at the Azetidine Amine

| Azetidine Derivative | Electrophile | Product Type | Reference |

| Azetidine-containing macrocycles | Dansyl chloride, Biotin-NHS, Azide-NHS | Tagged macrocycles | researchgate.net |

| Primary/Secondary amines | Alkyl halide | Alkylated amines | msu.edu |

| Primary/Secondary amines | Benzenesulfonyl chloride | Sulfonamides | msu.edu |

Oxidation and Reduction Transformations of the Azetidine Scaffold and Amine Group

The azetidine ring and its substituents can undergo various oxidation and reduction reactions. One of the most common transformations is the reduction of an azetidin-2-one (B1220530) (a β-lactam) to an azetidine. ub.bwrsc.org Reagents such as diisobutylaluminium hydride (DIBAL-H) and chloroalanes are often used for this purpose, although care must be taken as Lewis acidic conditions can sometimes lead to ring opening. rsc.orgacs.org

The amine functionality can also be a site for oxidation. However, direct oxidation of amines can be complex. A more controlled approach often involves the conversion of the amine to a different functional group that can then be manipulated. For instance, a primary amine can be converted to a nitro group, which can then be reduced back to an amine if needed. msu.edu

Electrocatalytic methods have emerged for transformations of related nitrogen heterocycles. For example, an electrocatalytic method for the intramolecular hydroamination of allylic sulfonamides has been developed to access azetidines. acs.org This highlights the potential for electrochemical methods in the synthesis and functionalization of azetidine scaffolds. acs.org

Table 3 summarizes some oxidation and reduction reactions relevant to azetidines.

Table 3: Oxidation and Reduction Reactions of Azetidines

| Substrate | Reagents | Transformation | Reference |

| Azetidin-2-one | DIBAL-H, Chloroalanes | Reduction to azetidine | rsc.orgacs.org |

| 2-Cyanoazetidines | DIBAL | Reduction of nitrile to primary amine | acs.org |

| Allylic sulfonamides | Electrocatalysis, Cobalt catalyst | Intramolecular hydroamination to azetidine | acs.org |

Coupling Reactions for Further Functionalization of the Azetidine Moiety

Modern cross-coupling reactions provide powerful tools for the derivatization of the azetidine ring. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are particularly useful. For instance, a method has been developed for the nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling of benzoylated 1-azabicyclo[1.1.0]butane (ABB) with boronic acids. nih.gov This reaction proceeds via ring-opening of the strained ABB to generate a redox-active azetidine intermediate that then participates in the cross-coupling. nih.gov

Iron-catalyzed cross-coupling reactions have also been reported. A protocol for the coupling of 3-iodoazetidines with various Grignard reagents in the presence of an iron catalyst has been developed, allowing for the introduction of aryl, heteroaryl, vinyl, and alkyl groups. rsc.org

Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is another valuable tool for the functionalization of azetidines. researchgate.net Azetidines bearing an azide (B81097) or alkyne handle can be readily coupled with complementary partners to attach complex moieties such as fluorescent dyes or biotin (B1667282) tags. researchgate.net

Table 4 highlights some key coupling reactions for azetidine functionalization.

Table 4: Coupling Reactions for Azetidine Functionalization

| Azetidine Substrate | Coupling Partner | Catalyst/Reagents | Product Type | Reference |

| Benzoylated 1-azabicyclo[1.1.0]butane | Boronic acids | Nickel catalyst | 3-Aryl/Alkyl azetidines | nih.gov |

| 3-Iodoazetidines | Grignard reagents | Iron catalyst | 3-Substituted azetidines | rsc.org |

| Azetidine with 2-propynyl carbamate | Coumarin-based azide | Copper catalyst | Fluorescently tagged macrocycle | researchgate.net |

Deprotection Strategies for Benzyl (B1604629) and Other Protecting Groups on Azetidines

The benzyl group is a common protecting group for the nitrogen atom of the azetidine ring. Its removal is a crucial step in many synthetic sequences to liberate the secondary amine for further functionalization or to obtain the final target molecule. The most common method for benzyl group deprotection is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as the catalyst in the presence of hydrogen gas. commonorganicchemistry.com

Other protecting groups are also employed in azetidine chemistry to allow for orthogonal deprotection strategies. For example, the tert-butyloxycarbonyl (Boc) group can be removed under acidic conditions, while the carbobenzyloxy (Cbz) group is also susceptible to hydrogenolysis. researchgate.netacs.org The choice of protecting group is critical for planning a multi-step synthesis, allowing for the selective unmasking of different reactive sites. researchgate.net

In some cases, deprotection can be accompanied by side reactions. For instance, acid-catalyzed removal of a benzyl group from a tyrosine side chain can lead to O to C migration of the benzyl group. nih.gov Careful selection of deprotection conditions is therefore essential to avoid unwanted side reactions.

Table 5 outlines common deprotection strategies for protecting groups used in azetidine synthesis.

Table 5: Deprotection Strategies for Azetidines

| Protecting Group | Reagents | Comments | Reference |

| Benzyl (Bn) | H₂, Pd/C | Most common method for N-benzyl deprotection. | commonorganicchemistry.com |

| tert-Butyloxycarbonyl (Boc) | Acid (e.g., TFA) | Allows for orthogonal deprotection in the presence of acid-labile groups. | researchgate.netacs.org |

| Carbobenzyloxy (Cbz) | H₂, Pd/C | Susceptible to hydrogenolysis. | researchgate.net |

| Allyl | - | Removal allows for subsequent protection with another group (e.g., Boc). | acs.org |

| Trityl (Tr) | - | Removal allows for further functionalization of the unmasked group. | acs.org |

| Benzoyl | DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene can be used for deprotection. | researchgate.netasianpubs.org |

Functional Group Tolerance in Derivatization Reactions of Azetidine-3-amines

The success of any synthetic strategy involving the derivatization of 1-benzylazetidin-3-amine hydrochloride and its analogues hinges on the functional group tolerance of the reactions employed. Many of the reactions discussed, such as acylation, sulfonylation, and certain coupling reactions, exhibit good functional group tolerance. researchgate.netnih.gov

For example, nickel-catalyzed Suzuki couplings of azetidine precursors have been shown to be compatible with a broad range of functional groups on the boronic acid coupling partner. nih.gov Similarly, the CuAAC click reaction is known for its high functional group tolerance, allowing for the late-stage functionalization of complex molecules. researchgate.net

However, the reactivity of the amine and the strained azetidine ring must always be considered. Strongly acidic or basic conditions, as well as highly reactive electrophiles or nucleophiles, may not be compatible with all functional groups present in the molecule. For instance, the presence of a Lewis acid in the reduction of azetidin-2-ones can sometimes lead to undesired ring-opening, particularly with electron-rich substituents on the azetidine nucleus. rsc.org

The choice of solvent can also play a crucial role in directing the selectivity of reactions and ensuring the compatibility of functional groups. In some cases, solvent effects can modulate the reactivity and regioselectivity of ring-opening reactions of strained heterocycles like aziridines, a principle that can be extended to azetidines. rsc.org

A summary of functional group compatibility in key reactions is provided in Table 6.

Table 6: Functional Group Tolerance in Azetidine Derivatization

| Reaction Type | Tolerated Functional Groups (Examples) | Potentially Incompatible Conditions/Groups | Reference |

| Nickel-catalyzed Suzuki Coupling | Wide range on boronic acid partner | - | nih.gov |

| CuAAC ("Click Chemistry") | Dyes, biotin tags, other complex moieties | - | researchgate.net |

| Acylation/Sulfonylation | Dansyl, biotin, azide | - | researchgate.net |

| Reduction of Azetidin-2-ones | - | Lewis acids with electron-rich azetidines | rsc.org |

| Nucleophilic substitution on amine | - | Over-alkylation with excess alkyl halide | msu.eduyoutube.com |

Role in Advanced Chemical Synthesis and Ligand Design

1-Benzylazetidin-3-amine (B1279275) Hydrochloride as a Versatile Intermediate in Organic Synthesis

1-Benzylazetidin-3-amine hydrochloride serves as a crucial and versatile intermediate in the field of organic synthesis. The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is considered a "privileged motif" in medicinal chemistry due to the unique structural and conformational properties it imparts to a molecule. rsc.org The ring's inherent strain, estimated at approximately 25.4 kcal/mol, makes it more stable and easier to handle than highly reactive aziridines, yet reactive enough to participate in unique chemical transformations. rsc.org

This compound functions as a foundational building block, providing a rigid and defined three-dimensional scaffold. cymitquimica.com Its utility stems from the presence of two key reactive sites: the primary amine at the 3-position and the benzyl-protected secondary amine within the ring. The benzyl (B1604629) group can be readily removed via hydrogenolysis, revealing a secondary amine that provides an additional point for chemical modification. This dual functionality allows for sequential and controlled derivatization, enabling the construction of complex molecular architectures. The importance of related structures, such as 1-benzylazetidin-3-ol (B1275582), as industrially significant intermediates further underscores the value of the N-benzylazetidine core in large-scale chemical production. researchgate.net The development of straightforward, single-step synthetic routes to 3-aminoazetidines from commercially available materials has enhanced their accessibility and broadened their application in synthetic chemistry. nih.gov

Utilization in the Synthesis of Complex Heterocyclic Compounds beyond Azetidines

The significant ring strain inherent in the four-membered azetidine ring makes 1-benzylazetidin-3-amine a valuable precursor for the synthesis of more complex, larger heterocyclic systems through strain-driven reactions. rsc.org Ring-expansion reactions, in particular, offer a powerful strategy to convert the readily available azetidine core into less common and synthetically challenging medium-sized rings, such as five-membered pyrrolidines or six-membered piperidines. researchgate.net

Methodologies involving palladium-catalyzed rearrangements of cyclic allylic amines have demonstrated the feasibility of two-carbon ring expansions, converting strained four-membered rings into more stable six-membered structures. northumbria.ac.uk Other strategies, such as the PPh3-catalyzed ring-expansion of cyclic imines with acetylenedicarboxylates, showcase how the reactivity of small rings can be harnessed to build larger, more complex heterocyclic frameworks like oxathiazocine derivatives. nih.gov While not always starting directly from 1-benzylazetidin-3-amine, these established principles highlight the potential of the azetidine core to undergo skeletal rearrangements and serve as a linchpin in the synthesis of diverse heterocyclic families. uzh.chresearchgate.net Such transformations are critical for accessing novel chemical space and developing compounds with unique pharmacological profiles.

Application in the Construction of Peptidomimetics and Unnatural Amino Acids

In therapeutic drug development, natural peptides often suffer from poor metabolic stability and rapid degradation by proteases. nih.govmdpi.com Peptidomimetics are designed to mimic the structure and function of natural peptides but with enhanced stability and bioavailability. nih.gov Unnatural amino acids are key components in the construction of these peptidomimetics. mdpi.comenamine.net

1-Benzylazetidin-3-amine serves as a precursor to a class of constrained unnatural amino acids. The rigid, cyclic structure of the azetidine ring, when incorporated into a peptide backbone, restricts conformational flexibility. enamine.net This pre-organization can lead to higher binding affinity with biological targets by reducing the entropic penalty of binding. enamine.net The azetidine ring can be considered a bioisostere of a proline residue or other amino acids, offering a novel geometry. Specifically, azetidine-containing intermediates are used in the synthesis of anti-viral peptide mimetics, demonstrating their direct application in creating therapeutically relevant compounds. google.com The use of such building blocks allows chemists to systematically modify peptide structures to improve their drug-like properties while retaining biological activity. google.com

Development of Azetidine-Based Ligands in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern chemical synthesis, enabling the selective production of a single enantiomer of a chiral molecule. The effectiveness of this process relies heavily on the design of chiral ligands that coordinate to a metal catalyst and control the stereochemical outcome of a reaction. Chiral amines are valuable building blocks for the synthesis of these specialized ligands. nih.govmdpi.com

1-Benzylazetidin-3-amine, which can be resolved into its (R) and (S) enantiomers, is an attractive precursor for the development of novel chiral ligands. The rigid azetidine framework provides a well-defined and conformationally restricted scaffold, which is a highly desirable feature for a ligand as it can lead to higher levels of enantioselectivity in catalytic reactions. The amine functional group provides a convenient handle for attaching the azetidine core to other molecular fragments or directly to a metal center. By synthesizing ligands derived from this chiral azetidine, chemists can create a unique steric and electronic environment around a catalytic metal, guiding reactions to produce enantiomerically pure products with high efficiency. mdpi.com

Integration into Diverse Molecular Scaffolds for Chemical Research Applications

In modern drug discovery, the concept of a molecular scaffold—a core structure to which various functional groups can be attached—is central to creating libraries of diverse compounds for biological screening. mdpi.com The azetidine ring is an excellent example of a three-dimensional scaffold that provides a departure from the flat, aromatic rings commonly found in many drug molecules. enamine.netnih.gov

This compound is an ideal building block for scaffold-based drug design. cymitquimica.com After deprotection of the benzyl group, the molecule presents two distinct nitrogen atoms (a primary amine at C3 and a secondary amine in the ring) that can be functionalized orthogonally. This allows for the systematic and controlled introduction of different substituents, projecting them into distinct vectors of three-dimensional space. This "decoration" of the azetidine scaffold enables the exploration of the chemical space around a biological target, facilitating the optimization of binding interactions and pharmacokinetic properties. nih.govresearchgate.net The integration of this rigid, non-planar motif into larger molecules can lead to significant improvements in properties such as metabolic stability and aqueous solubility. enamine.net

Precursor for Azetidine-Containing Pharmaceutically Relevant Motifs in Chemical Research

The true value of this compound as an intermediate is demonstrated by its use in the synthesis of numerous pharmaceutically active compounds. google.com The 3-aminoazetidine motif is a key structural component in a wide range of therapeutic agents across different disease areas. rsc.org

A prominent application is in the synthesis of modern fluoroquinolone antibiotics. The 3-aminoazetidine moiety is attached to the quinolone core, where it plays a critical role in modulating the antibacterial spectrum and pharmacokinetic properties of the drug. google.com Beyond antibiotics, these azetidine intermediates are used to prepare tachykinin antagonists, which have applications in treating conditions like chemotherapy-induced nausea. Furthermore, they are crucial building blocks for certain anti-viral compounds, particularly peptide mimetics designed to inhibit viral replication. google.com The successful incorporation of the azetidine ring into marketed drugs such as the antihypertensive agent Azelnidipine and the kinase inhibitor Cobimetinib highlights the importance of this heterocyclic system in contemporary medicinal chemistry. rsc.org

The table below summarizes key research applications for intermediates like 1-Benzylazetidin-3-amine.

| Application Area | Resulting Compound Class/Motif | Strategic Advantage |

| Medicinal Chemistry | Fluoroquinolone Antibiotics | Modulates antibacterial spectrum and pharmacokinetics |

| Tachykinin Antagonists | Core structure for receptor binding | |

| Anti-Viral Agents | Component of stable peptide mimetics | |

| Peptidomimetics | Constrained Amino Acid Analogs | Increases metabolic stability and receptor affinity |

| Materials Science | Chiral Ligands for Asymmetric Catalysis | Provides a rigid, stereodefined ligand backbone |

| Drug Discovery | Diverse Molecular Scaffolds | Offers a 3D core for library synthesis |

| Complex Synthesis | Larger Heterocycles (e.g., Piperidines) | Acts as a strained precursor for ring-expansion reactions |

Computational and Theoretical Investigations of Azetidine Structures

Quantum Chemical Calculations on Azetidine (B1206935) Ring Systems (e.g., Density Functional Theory, Frontier Molecular Orbital Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in investigating the structural and electronic properties of azetidine derivatives. bhu.ac.inresearchgate.net DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are used to optimize the molecular geometry and compute various electronic parameters in the gas phase. bhu.ac.in

Frontier Molecular Orbital (FMO) theory simplifies the analysis of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov For azetidine derivatives, FMO analysis shows that the distribution of these orbitals provides a roadmap for potential chemical reactions. researcher.life Theoretical calculations on related nitrogen-containing heterocyclic systems reveal how substituents can modulate the HOMO-LUMO energy levels and, consequently, the molecule's electronic properties and reactivity. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for Heterocyclic Amines This table presents representative calculated energy values for related heterocyclic systems to illustrate the general principles of FMO analysis.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aziridine (B145994) | -9.8 | 2.5 | 12.3 |

| Azetidine | -9.2 | 1.8 | 11.0 |

| Pyrrolidine (B122466) | -8.8 | 1.5 | 10.3 |

| Piperidine | -8.7 | 1.4 | 10.1 |

Analysis of Ring Strain Energy and Molecular Rigidity in Azetidines

The azetidine ring is characterized by significant ring strain, a consequence of its constrained four-membered structure, which forces bond angles to deviate from the ideal tetrahedral angle of 109.5°. wikipedia.org This inherent strain is a defining feature of its chemistry. rsc.orgrsc.org The ring strain energy of azetidine is approximately 25.4-26.3 kcal/mol. wikipedia.orgrsc.org This value is intermediate between the highly strained aziridine (approx. 27.7 kcal/mol) and the much less strained pyrrolidine (approx. 5.4 kcal/mol). rsc.org

This considerable ring strain makes azetidines more reactive than their five- and six-membered counterparts but generally more stable and easier to handle than aziridines. rsc.orgrsc.org The strain energy is a key driver for ring-opening reactions, a characteristic reactivity pathway for this class of compounds. nih.govresearchgate.net The rigidity of the azetidine scaffold is another important feature, providing a well-defined three-dimensional structure that is advantageous in fields like medicinal chemistry. nih.gov

Table 2: Comparison of Ring Strain Energies (RSE) in Saturated Nitrogen Heterocycles Data compiled to show the relative strain in common cyclic amines.

| Heterocycle | Ring Size | Approximate RSE (kcal/mol) |

| Aziridine | 3 | 27.7 |

| Azetidine | 4 | 25.4 - 26.3 |

| Pyrrolidine | 5 | 5.4 |

| Piperidine | 6 | < 1.5 |

Molecular Electrostatic Potential (MESP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the charge distribution on the surface of a molecule and predict its reactivity. mdpi.comresearchgate.net MESP maps use a color spectrum to indicate electrostatic potential, where red signifies regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). researchgate.netresearchgate.net

For an azetidine derivative like 1-Benzylazetidin-3-amine (B1279275) hydrochloride, the MESP map would highlight the nitrogen atom of the azetidine ring as a region of negative potential due to its lone pair of electrons, making it a primary site for interactions with electrophiles or for hydrogen bonding. mdpi.com The analysis of MESP critical points provides a robust prediction of how the molecule will interact with other chemical species, guiding the understanding of molecular recognition and reaction mechanisms. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions in Azetidine Derivatives

Hirshfeld surface analysis is a modern computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgscirp.orgrsc.org By partitioning the crystal electron density, it generates a unique surface for a molecule within its crystalline environment. researchgate.net This surface is color-coded to map different types of close contacts between molecules.

Table 3: Example of Hirshfeld Surface Interaction Contributions for a Piperidine Derivative This table shows representative data for a related heterocyclic amine to illustrate the output of a Hirshfeld analysis.

| Interaction Type | Contribution (%) |

| H···H | 45.0 |

| Cl···H | 28.5 |

| C···H | 12.5 |

| N···H | 6.0 |

| Other | 8.0 |

In Silico Modeling of Azetidine Derivatives for Chemical Interaction Studies

In silico modeling, particularly molecular docking, is a powerful technique used to predict how a small molecule (ligand), such as an azetidine derivative, binds to a macromolecular target, typically a protein or enzyme. rjptonline.orgproquest.com This method computationally places the ligand into the binding site of a receptor and scores the potential poses based on their binding affinity and intermolecular interactions. rjptonline.org

Numerous studies have employed molecular docking to investigate azetidine derivatives as potential therapeutic agents. nih.govnih.gov These models can predict key interactions, such as hydrogen bonds and hydrophobic contacts, between the azetidine compound and amino acid residues in the target's active site. researchgate.netnih.gov For example, docking studies have been used to explore azetidin-2-ones as potential inhibitors of enzymes like transpeptidase or as anticancer agents by modeling their interaction with targets like tubulin. nih.govnih.gov These computational studies are crucial for rational drug design and for understanding the molecular basis of a compound's biological activity. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for 1-Benzylazetidin-3-amine (B1279275) Hydrochloride and its Analogues

The synthesis of azetidines, including 1-benzylazetidin-3-amine hydrochloride and its analogues, is an area of active research, with a strong emphasis on developing novel and sustainable methods. Traditional synthetic routes often involve multi-step processes with harsh reaction conditions. Modern approaches aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and catalysts.

Recent advancements in synthetic methodology offer promising avenues for the sustainable production of functionalized azetidines. These include:

[2+2] Cycloaddition Reactions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a highly efficient method for constructing the azetidine (B1206935) ring. scispace.com Recent developments have focused on using visible light photocatalysis to promote these reactions, offering a greener alternative to traditional UV-mediated processes. rsc.org

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic sequences. Palladium-catalyzed intramolecular γ-C(sp3)–H amination has emerged as a viable method for synthesizing functionalized azetidines. rsc.org

Strain-Release Homologation: The use of strained molecules like azabicyclo[1.1.0]butanes in strain-release driven reactions provides a modular and efficient route to a variety of substituted azetidines. rsc.orgnih.gov

Lanthanide Catalysis: Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields, even in the presence of sensitive functional groups. frontiersin.org

These modern synthetic strategies represent a significant step towards more sustainable and efficient access to this compound and a diverse range of its analogues, facilitating their broader use in research and development.

Exploration of New Reactivity Profiles for Azetidine Core Functionalization

The inherent ring strain of the azetidine core dictates its unique reactivity, making it a versatile scaffold for further chemical modification. rsc.org Researchers are actively exploring new ways to functionalize the azetidine ring, moving beyond simple N-alkylation or acylation.

Emerging areas of reactivity for the azetidine core include:

Ortho-Directing Ability: The azetidine ring can act as an ortho-directing group in the functionalization of attached aryl rings. This allows for regioselective C-H activation and the introduction of substituents at specific positions on the aromatic moiety. lookchem.com

Strain-Release Driven Functionalization: The high ring strain of azabicyclo[1.1.0]butanes, precursors to azetidines, can be harnessed to drive multicomponent reactions, allowing for the rapid assembly of highly functionalized azetidine derivatives. nih.govorganic-chemistry.org This approach has been successfully applied in nickel-catalyzed Suzuki cross-coupling reactions to create azetidines with all-carbon quaternary centers. organic-chemistry.org

Late-Stage Functionalization of Peptides: The 3-aminoazetidine (3-AAz) unit can be incorporated into peptides to induce turns and improve cyclization efficiency. The azetidine nitrogen provides a handle for late-stage functionalization, allowing for the introduction of tags and other moieties after the peptide backbone has been assembled. researchgate.net

Oxidative β-Elimination: A novel ruthenium-catalyzed oxidative β-elimination of azetidines has been developed to generate 1-azetines, which are valuable synthetic intermediates. acs.org

These new reactivity profiles significantly expand the synthetic utility of the azetidine core, enabling the creation of novel and complex molecular architectures based on the this compound scaffold.

Advanced Stereoselective Synthesis of this compound and Chiral Analogues

The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. Consequently, the development of advanced stereoselective methods for the synthesis of chiral azetidines, including enantiomerically pure forms of this compound and its analogues, is a major focus of current research.

Key strategies for achieving high stereoselectivity in azetidine synthesis include:

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries and catalysts in cyclization reactions is a common approach to induce stereoselectivity. For instance, optically pure C₂-symmetrical cyclic amines can be synthesized from diols obtained via enantioselective borohydride (B1222165) reduction of diketones in the presence of a chiral cobalt catalyst. organic-chemistry.org

Asymmetric [2+2] Cycloadditions: Enantioselective aza Paternò-Büchi reactions, often employing chiral catalysts or templates, provide a direct route to chiral azetidines. scispace.com

Kinetic Resolution: Enzymatic or chemical kinetic resolution can be used to separate enantiomers of racemic azetidine precursors or derivatives.

Synthesis from Chiral Pool: Starting from readily available chiral molecules, such as amino acids or carbohydrates, can provide a stereocontrolled route to chiral azetidines.

The development of these advanced stereoselective synthetic methods is crucial for the preparation of single-enantiomer azetidine-containing compounds, which is often a prerequisite for their use in pharmaceutical applications.

Expanding Applications in Material Science and Catalysis Utilizing Azetidine Scaffolds

While the primary focus of azetidine chemistry has been in medicinal chemistry, there is growing interest in exploring the applications of azetidine scaffolds in other fields, such as material science and catalysis. researchgate.net The unique properties of the azetidine ring, including its rigidity and strain, make it an attractive component for the design of new materials and catalysts. rsc.orgresearchgate.net

Table 1: Emerging Applications of Azetidine Scaffolds

| Application Area | Description | Key Features of Azetidine Scaffold |

| Material Science | Azetidines are being investigated as components of energetic materials due to their high ring strain. researchgate.net They are also being explored as building blocks for novel polymers. rsc.org | High ring strain, defined geometry |

| Catalysis | Azetidine-containing ligands can provide a rigid and well-defined coordination environment for metal centers in catalysts. rsc.org Azetidine-derived binuclear zinc catalysts have shown promise in enantioselective catalysis. rsc.org | Rigid scaffold, potential for chirality |

| Drug Discovery | The azetidine ring is increasingly used as a bioisosteric replacement for larger rings, such as piperidine, to improve physicochemical properties of drug candidates. organic-chemistry.orgnih.govacs.org | Improved metabolic stability, modulation of lipophilicity |

The exploration of azetidine scaffolds in these new areas is still in its early stages, but the initial results are promising. The development of more efficient synthetic routes to functionalized azetidines, such as this compound, will undoubtedly accelerate progress in these emerging fields.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 1-Benzylazetidin-3-amine hydrochloride, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves reductive amination of benzylamine with azetidin-3-one derivatives under catalytic hydrogenation or borohydride reduction. Key steps include:

- Precursor selection : Benzylamine and azetidin-3-one derivatives as starting materials .

- Reaction optimization : Use of catalysts (e.g., palladium or nickel) and controlled pH/temperature to minimize side reactions .

- Purification : Recrystallization from ethanol or acetone to enhance purity, followed by characterization via NMR and mass spectrometry .

Q. How does the hydrochloride salt form enhance the compound's properties for laboratory use?

- Methodological Answer : The hydrochloride salt improves aqueous solubility and thermal stability, critical for in vitro assays and long-term storage.

- Solubility : Facilitates dissolution in polar solvents (e.g., water, DMSO) for biological testing .

- Stability : Reduces hygroscopicity and degradation under ambient conditions compared to the free base .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR, focusing on azetidine ring protons (δ 3.0–4.0 ppm) and benzyl group signals .

- High-Performance Liquid Chromatography (HPLC) : Validate purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirm molecular weight (235.15 g/mol) via ESI-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across studies involving this compound?

- Methodological Answer : Discrepancies in receptor-binding or enzyme inhibition data may arise from assay conditions (e.g., pH, co-solvents). To address this:

- Standardize assays : Use consistent buffer systems (e.g., PBS at pH 7.4) and validate receptor expression levels in cellular models .

- Comparative studies : Cross-reference results with structurally similar compounds (e.g., pyrrolidine derivatives) to identify structure-activity relationships .

Q. What strategies are effective in validating new analytical methods for quantifying this compound in complex matrices?

- Methodological Answer : Follow ICH guidelines for method validation:

- Specificity : Ensure no interference from impurities via spiked samples .

- Linearity : Test over 80–120% of the expected concentration range (R<sup>2</sup> > 0.99) .

- Accuracy/Precision : Use recovery studies (spiked at 50%, 100%, 150%) with ≤5% RSD .

Q. How can enantiomeric purity be achieved given the compound's stereochemistry?

- Methodological Answer : The azetidine ring’s stereochemistry requires chiral resolution techniques:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

- Enantioselective synthesis : Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during ring closure .

Q. What reaction mechanisms underpin the compound’s interactions with biological targets (e.g., GPCRs or enzymes)?

- Methodological Answer : The benzyl group and protonated amine facilitate:

- Hydrogen bonding : Amine protons interact with carboxylate residues in active sites .

- π-π stacking : Benzyl aromaticity engages hydrophobic pockets in receptors .

- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.